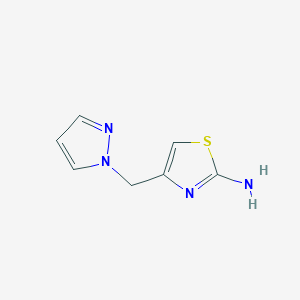

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that features both pyrazole and thiazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1H-pyrazole-1-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Substitution Reactions at the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic substitution, particularly at the C5 position. Key reactions include:

Halogenation

-

Chlorination : Reaction with N-chlorosuccinimide (NCS) in DMF at 80°C introduces chlorine at C5, yielding 5-chloro-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-amine (85% yield) .

-

Bromination : Using N-bromosuccinimide (NBS) in THF under reflux produces the 5-bromo derivative (78% yield) .

Nitration

Nitration with fuming HNO₃/H₂SO₄ at 0°C selectively substitutes C5 with a nitro group (72% yield) .

Cyclocondensation Reactions

The amine group participates in cyclocondensation to form fused heterocycles:

Thiazolo[3,2-b]pyrazoles

Reaction with phenacyl bromides (e.g., 4-fluorophenacyl bromide) in ethanol under reflux generates thiazolo[3,2-b]pyrazole derivatives via thioamide intermediates :

text4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine + RCOCH₂Br → 2-(5-Aryl-thiazol-2-yl)-4-arylpyrazole derivatives

Example :

| Product | R₁ | R₂ | Yield (%) | MP (°C) |

|---|---|---|---|---|

| 10j | 4-Cl | 4-F | 65 | 158–160 |

| 10e | H | 4-NO₂ | 79 | >210 |

Oxidation of the Pyrazole Ring

The pyrazole methyl group is oxidized to a carbonyl using 2-iodoxybenzoic acid (IBX) in DMSO, yielding 4-(1H-pyrazol-1-carbonyl)-1,3-thiazol-2-amine (68% yield) .

Reduction of Nitro Groups

Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted derivatives to amines (e.g., 5-nitro → 5-amino, 90% yield) .

Alkylation/Acylation at the Amine Group

The primary amine undergoes N-functionalization:

Alkylation

Reaction with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile produces N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-amine (76% yield) .

Acylation

Treatment with acetyl chloride in pyridine forms the N-acetyl derivative (82% yield) .

Coordination Chemistry and Metal Complexation

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

Cu(II) Complexes

Reaction with CuCl₂ in methanol forms octahedral complexes, validated by ESR and UV-Vis spectroscopy .

Stoichiometry : [Cu(L)₂Cl₂] (L = this compound)

Spiro-Intermediates in Cyclization

DFT studies reveal that cyclocondensation proceeds via spiro-intermediates (ANSARO mechanism: Addition of Nucleophile-Spiro Annulation-Ring Opening) .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives, including 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine, have been extensively studied. Research indicates that compounds containing thiazole moieties exhibit significant efficacy in seizure models.

Case Studies and Findings

- Siddiqui et al. (2020) demonstrated that thiazole-integrated pyrrolidin-2-one analogues showed notable anticonvulsant activity. The structure-activity relationship (SAR) indicated that specific substitutions enhance efficacy, with some compounds achieving median effective doses significantly lower than standard medications like ethosuximide .

- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines, revealing promising anticonvulsant effects alongside anticancer potential .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies, showcasing its ability to inhibit tumor growth across different cancer cell lines.

Key Findings

- In a study by Łączkowski et al. , several new thiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. The presence of electron-withdrawing groups was critical for enhancing anticancer activity .

- Kalanithi et al. (2015) reported on the synthesis of novel heterocyclic compounds containing pyrazole and thiazole moieties, which exhibited promising antioxidant and anticancer activities .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored, with promising results indicating their potential as effective agents against various pathogens.

Research Insights

- A study highlighted the synthesis of thiazole derivatives that were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced their antimicrobial efficacy .

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

| Compound | Activity Type | Key Structural Features | Effective Dose |

|---|---|---|---|

| Compound 1 | Anticonvulsant | Methoxy group on pyridine | ED50: 18.4 mg/kg |

| Compound 19 | Anticancer | Presence of benzofuran ring | IC50: 23.30 mM |

| Compound 36 | Antimicrobial | Free amino group at position 2 | MIC: 0.09 µg/mL |

Mecanismo De Acción

The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced inflammation and other therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.

1,3,4-Oxadiazole-2-thiones: These compounds also exhibit anti-inflammatory properties.

Uniqueness

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is unique due to its dual heterocyclic structure, which provides a versatile framework for chemical modifications. This dual structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent .

Actividad Biológica

The compound 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in medicinal chemistry.

The synthesis of this compound typically involves the cyclization of 1H-pyrazole-1-carbaldehyde with thiosemicarbazide under acidic conditions. This method allows for the formation of the thiazole ring, which is crucial for its biological activity.

Table 1: Summary of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | 1H-pyrazole-1-carbaldehyde + thiosemicarbazide | Acidic medium | Variable |

| Industrial Scale Production | Optimized continuous flow reactors | Varies | High |

This compound acts primarily as an enzyme inhibitor , particularly targeting soluble epoxide hydrolase (sEH). By binding to the active site of sEH, it prevents the hydrolysis of epoxides to diols, leading to reduced inflammation and potential therapeutic benefits in various diseases .

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown activity against Mycobacterium tuberculosis, with selectivity indices suggesting potential as anti-tubercular agents .

Anticancer Potential

Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, certain modifications to the thiazole core have yielded compounds with enhanced cytotoxicity against various cancer cell lines such as HT-29 and Jurkat cells . The structure-activity relationship (SAR) studies indicate that specific substituents on the thiazole ring can significantly enhance anticancer activity.

Antimalarial Activity

In vitro studies have shown that modifications to the N-aryl amide group linked to the thiazole ring can lead to compounds with high antimalarial potency against Plasmodium falciparum strains. The SAR analysis suggests that non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhance activity .

Case Study 1: Anti-Tubercular Activity

A study evaluated a series of 2-amino thiazoles, including derivatives of this compound. The results indicated a minimum inhibitory concentration (MIC) of 4.5 μM against M. tuberculosis, highlighting its potential as a lead compound for further development in tuberculosis treatment .

Case Study 2: Anticancer Activity

Another investigation focused on a library of thiazole derivatives for their anticancer properties. Compound modifications led to significant cytotoxic effects in vitro, with IC50 values reported in low micromolar ranges against several cancer cell lines. The presence of electron-donating groups was found to be critical for enhancing antiproliferative activity .

Propiedades

IUPAC Name |

4-(pyrazol-1-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7-10-6(5-12-7)4-11-3-1-2-9-11/h1-3,5H,4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHUIMWXIGIDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.